molecular formula C16H13ClN2O B11839804 7-Chloro-2-methyl-3-(p-tolyl)quinazolin-4(3H)-one CAS No. 62820-65-9

7-Chloro-2-methyl-3-(p-tolyl)quinazolin-4(3H)-one

Cat. No.: B11839804
CAS No.: 62820-65-9
M. Wt: 284.74 g/mol
InChI Key: NIIKVEMBLQWGMF-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-3-(p-tolyl)quinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique structure, may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-methyl-3-(p-tolyl)quinazolin-4(3H)-one typically involves the condensation of appropriate aniline derivatives with isatoic anhydride, followed by cyclization and chlorination steps. Common reagents include:

  • Aniline derivatives
  • Isatoic anhydride
  • Chlorinating agents (e.g., thionyl chloride)

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include:

  • Use of catalysts to enhance reaction rates
  • Controlled temperature and pressure conditions
  • Purification steps such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methyl-3-(p-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazolinone oxides using oxidizing agents.

    Reduction: Reduction of the quinazolinone ring to form dihydroquinazolinones.

    Substitution: Halogen substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols

Major Products

  • Quinazolinone oxides
  • Dihydroquinazolinones
  • Substituted quinazolinones

Scientific Research Applications

7-Chloro-2-methyl-3-(p-tolyl)quinazolin-4(3H)-one may have applications in various fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biological assays.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-Chloro-2-methyl-3-(p-tolyl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various molecular targets, such as:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(p-tolyl)quinazolin-4(3H)-one
  • 7-Chloro-3-(p-tolyl)quinazolin-4(3H)-one
  • 7-Chloro-2-methylquinazolin-4(3H)-one

Uniqueness

7-Chloro-2-methyl-3-(p-tolyl)quinazolin-4(3H)-one is unique due to the presence of both a chlorine atom and a methyl group on the quinazolinone ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

62820-65-9

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

IUPAC Name

7-chloro-2-methyl-3-(4-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C16H13ClN2O/c1-10-3-6-13(7-4-10)19-11(2)18-15-9-12(17)5-8-14(15)16(19)20/h3-9H,1-2H3

InChI Key

NIIKVEMBLQWGMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=CC(=C3)Cl)C

Origin of Product

United States

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